molecular formula C16H21N3O2 B5571962 N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide

N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B5571962
M. Wt: 287.36 g/mol
InChI Key: NEZDLRZPADIBSB-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide, also known as CHXH, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, enabling the synthesis of azines, hydrazines, diaziridines, and other derivatives. This method is significant for creating compounds like N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide, offering a versatile approach to synthesizing hydrazino and hydrazine derivatives with potential applications in medicinal chemistry and material science. (Andreae & Schmitz, 1991)

Photochemical Reactions of N-alkyl-α-oxoamides

The photolysis of N-alkyl-α-oxoamides, including structures similar to N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide, leads to oxazolidin-4-ones or β-lactams. This showcases the potential of photochemical reactions in modifying and creating complex structures, which can be applied in developing new pharmaceuticals and materials. (Aoyama, Sakamoto, & Omote, 1981)

Synthesis and Anticancer Activity

The stereoselective synthesis of thiazolidine derivatives, including compounds structurally related to N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide, has been explored. These compounds have shown significant broad anticancer activity, particularly against leukemia and colon cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment. (Hassan et al., 2020)

properties

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-7-9-13(10-8-12)11-17-19-16(21)15(20)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,20)(H,19,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDLRZPADIBSB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

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